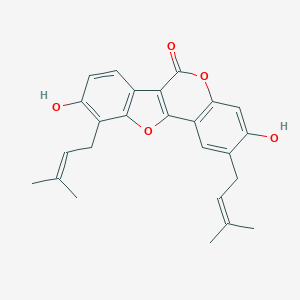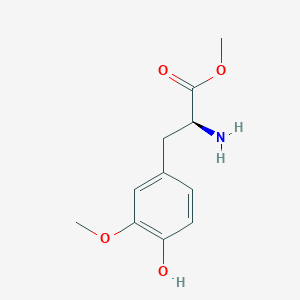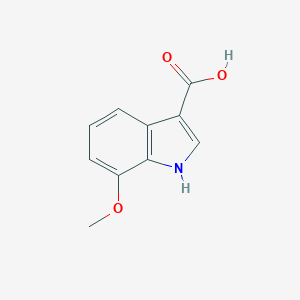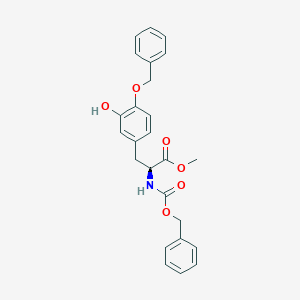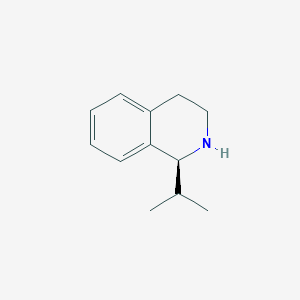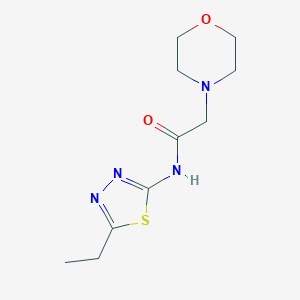
4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has been shown to possess a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- can have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis in cancer cells. In addition, this compound has been shown to possess anti-inflammatory properties and can be used to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- in lab experiments is its potential for use in cancer research. This compound has been shown to possess anti-cancer properties and can be used to inhibit the growth of cancer cells. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.
Direcciones Futuras
There are a number of future directions for research on 4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease. Another area of interest is the development of new synthetic methods for the production of this compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in a range of scientific research areas.
Métodos De Síntesis
The synthesis of 4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- can be achieved through a multi-step process. The first step involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. This results in the formation of 5-ethyl-1,3,4-thiadiazol-2-yl)acetamidine. The second step involves the reaction of this intermediate with morpholine in the presence of a base such as sodium hydride. This results in the formation of 4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-.
Aplicaciones Científicas De Investigación
4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- has been studied for its potential applications in a range of scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound possesses anti-cancer properties and can be used to inhibit the growth of cancer cells. Other potential applications include the treatment of neurological disorders, such as Alzheimer's disease, and the treatment of bacterial and viral infections.
Propiedades
Número CAS |
132304-37-1 |
|---|---|
Nombre del producto |
4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- |
Fórmula molecular |
C10H16N4O2S |
Peso molecular |
256.33 g/mol |
Nombre IUPAC |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C10H16N4O2S/c1-2-9-12-13-10(17-9)11-8(15)7-14-3-5-16-6-4-14/h2-7H2,1H3,(H,11,13,15) |
Clave InChI |
MJIVQZAYPYEAII-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCOCC2 |
SMILES canónico |
CCC1=NN=C(S1)NC(=O)CN2CCOCC2 |
Otros números CAS |
132304-37-1 |
Sinónimos |
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-morpholineacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



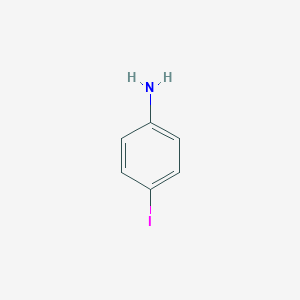

![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)

